(5S,6S)-5-methyl-6-phenylmorpholin-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5S,6S)-5-methyl-6-phenylmorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-11(14-7-10(13)12-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEPHPADGSWWRM-GZMMTYOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](OCC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5493-94-7 | |
| Record name | Fenmetramide, trans-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005493947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FENMETRAMIDE, TRANS-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP04L9T248 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 5s,6s 5 Methyl 6 Phenylmorpholin 3 One and Its Stereoisomers/derivatives
General Approaches to Morpholinone Ring System Construction
The construction of the morpholinone ring is a cornerstone of synthetic organic chemistry, providing access to a class of compounds with significant biological activity. researchgate.net Methodologies for forming this six-membered N,O-heterocycle are diverse, ranging from classical intermolecular cyclizations to more modern catalytic approaches. These strategies are often designed to be modular, allowing for the introduction of various substituents to modulate the pharmacokinetic properties of the resulting molecules. acs.org
Ring closure reactions are the most common and versatile methods for constructing the morpholinone skeleton. These strategies typically involve the formation of a key C-N or C-O bond in an intramolecular fashion from a suitably functionalized acyclic precursor. The choice of strategy depends on the availability of starting materials, the desired substitution pattern, and the need for stereochemical control.
The reaction of 2-aminoethanols with esters of 2-chloroacetic acid or with chloroacetyl chloride represents a classical and direct approach to the morpholin-3-one (B89469) ring system. thieme-connect.com This method involves the formation of two bonds, typically in a one-pot reaction by heating the reagents in the presence of a base. thieme-connect.com For instance, the parent morpholin-3-one can be synthesized from 2-aminoethanol and ethyl 2-chloroacetate. thieme-connect.comgoogle.com This foundational reaction can be adapted to produce substituted morpholinones by using substituted amino alcohols as starting materials. thieme-connect.com
Chiral 1,2-amino alcohols are particularly valuable precursors for the asymmetric synthesis of morpholinone products. nih.gov Catalytic enantioselective methods, such as those using chiral phosphoric acid, can facilitate the synthesis of C3-substituted morpholinones from 2-(arylamino)ethan-1-ols and glyoxals. acs.org A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has also been described, showcasing the utility of these building blocks. nih.gov
| Starting Materials | Reagents/Conditions | Product Type | Reference |
| 2-Aminoethanols | Esters of 2-chloroacetic acid, Base, Heat | Morpholin-3-ones | thieme-connect.com |
| Monoethanolamine | Ethyl chloroacetate, Sodium alkoxide, Isopropanol | 3-Morpholinone | google.com |
| Arylglyoxals | Pseudoephedrine auxiliary, Brønsted acid | Chiral Morpholinone Products | nih.gov |
| N-Boc amino alcohols | 1. NaH, Allyl bromide 2. TFA 3. Pd-catalyzed N-arylation | O-Allyl ethanolamines (precursors) | nih.gov |
Epoxides are highly versatile three-membered ring intermediates used in a wide range of organic transformations due to their inherent ring strain. nih.gov Their ring-opening reactions provide a powerful method for introducing functionality onto adjacent carbon atoms with controlled stereochemistry. youtube.com This reactivity is harnessed in the synthesis of morpholinone precursors and related heterocyclic structures. mdpi.com The stereospecific nature of epoxide ring-opening is particularly valuable in complex molecule synthesis. nih.gov For example, the reaction of an epoxide with an isocyanate can be used to construct oxazolidinone rings, which are structurally related to morpholinones and are key components in pharmaceuticals like rivaroxaban (B1684504) and linezolid. mdpi.com While not a direct cyclization to a morpholinone, the functionalized amino alcohol product of an epoxide ring-opening is a common precursor for subsequent cyclization to form the desired morpholinone ring. mdpi.comresearchgate.net
| Epoxide Type | Nucleophile/Reaction | Intermediate/Product | Significance | Reference |
| Generic Epoxides | Isocyanates | Oxazolidinones | Construction of related heterocyclic scaffolds | mdpi.com |
| Terminal Epoxides | Amines/Anilines | Chiral Amino Alcohols | Precursors for morpholinone cyclization | mdpi.comresearchgate.net |
| Alkenyl Silanol-derived Epoxides | Intramolecular Silanol | Cyclic Silyl Ethers | Demonstrates intramolecular ring-opening principle | nih.gov |
The intramolecular cyclization of nitrogen-tethered haloalcohols is a recognized strategy for the synthesis of morpholine (B109124) derivatives. researchgate.net This approach involves an intramolecular nucleophilic substitution where the hydroxyl group displaces a halide to form the C-O bond of the morpholine ring. The necessary precursors, N-tethered haloalcohols, can be synthesized from amino alcohols. This method offers a reliable pathway to the six-membered heterocyclic system and has been cited as a key approach in the broader context of morpholine synthesis. researchgate.net The efficiency of the cyclization is often dependent on the base used and the nature of the halogen leaving group.
The intramolecular cyclization of N-tethered alkenols provides a modern and efficient route to substituted morpholines. researchgate.net Palladium-catalyzed methods are particularly prominent in this area. organic-chemistry.org For example, the intramolecular cyclization of nitrogen-tethered alkenols catalyzed by palladium chloride leads to substituted morpholines in good yields. researchgate.net This methodology has proven effective for the synthesis of biologically active molecules. researchgate.net
This type of reaction, often referred to as a Wacker-type aerobic oxidative cyclization, can be catalyzed by base-free palladium systems like Pd(DMSO)₂(TFA)₂ to access various six-membered nitrogen heterocycles, including morpholines and piperazinones. organic-chemistry.org The mechanism typically involves nucleopalladation of the olefin bond, generating a carbon-bonded Pd(II) intermediate which then undergoes further reaction to yield the cyclized product. nih.govsemanticscholar.org These methods tolerate a range of functional groups and can proceed under mild conditions. researchgate.netsemanticscholar.org
| Catalyst System | Substrate Type | Product | Key Features | Reference |
| Palladium Chloride (PdCl₂) | N-tethered Alkenols | Substituted Morpholines | Good yields, applicable to total synthesis | researchgate.net |
| Pd(DMSO)₂(TFA)₂ | N-tethered Alkenols | Morpholines, Piperazinones | Base-free, aerobic oxidative cyclization | organic-chemistry.org |
| Palladium(II) Catalysts | Vinyl Cyclopropanecarboxamides | Aza[3.1.0]bicycles | Aza-Wacker-type reaction, forms fused heterocycles | nih.govsemanticscholar.org |
A powerful strategy for morpholine synthesis involves the ring-opening of an oxirane (epoxide) by an amine, followed by a subsequent cyclization step. researchgate.net This sequence allows for the controlled introduction of substituents and the establishment of specific stereochemistries. For instance, the ring-opening of an oxirane by a tosylamide, followed by cyclization, has been successfully employed. researchgate.net
The initial ring-opening is a nucleophilic addition that results in a γ-amino alcohol, a perfect precursor for the final ring closure to form the morpholinone or morpholine ring. nih.govyoutube.com The regioselectivity of the epoxide opening can often be controlled by the reaction conditions (acidic or basic catalysis), which dictates which carbon of the epoxide is attacked by the amine nucleophile. youtube.com This two-step protocol is a cornerstone in the synthesis of complex molecules containing the morpholine core. mdpi.comresearchgate.net
Organometallic Reactions in Morpholine and Morpholinone Synthesis
Organometallic reagents play a crucial role in the synthesis of complex organic molecules, including morpholine and morpholinone derivatives. While direct synthesis of (5S,6S)-5-methyl-6-phenylmorpholin-3-one using organometallic reactions is not extensively detailed in isolation, the principles of organometallic chemistry are applied in various broader synthetic strategies. For instance, palladium-catalyzed reactions are instrumental in forming C-N and C-O bonds, which are fundamental to the morpholine ring structure.
One notable application of organometallic catalysis is the palladium-catalyzed carboamination reaction. This method has been successfully employed in a four-step synthesis of cis-3,5-disubstituted morpholines starting from enantiomerically pure amino alcohols. nih.gov The key step involves the reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide, facilitated by a palladium catalyst. nih.gov This approach allows for the generation of morpholine products as single stereoisomers in moderate to good yields. nih.gov The versatility of this method also provides access to fused bicyclic morpholines, as well as 2,3- and 2,5-disubstituted products. nih.gov
Rhodium catalysts have also been utilized in the diastereoselective synthesis of highly substituted morpholines. An intramolecular cyclization of nitrogen-tethered allenols catalyzed by rhodium has been shown to produce various N-protected 2,5- and 2,6-disubstituted, as well as 2,3,5- and 2,5,6-trisubstituted morpholines with high yields and excellent diastereoselectivities. rsc.org
The following table summarizes some organometallic approaches to morpholine synthesis:
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Pd(OAc)₂ / P(2-furyl)₃ | Carboamination | Forms cis-3,5-disubstituted morpholines from enantiopure amino alcohols with high diastereoselectivity. | nih.gov |
| Rhodium-based catalysts | Intramolecular cyclization of allenols | Produces highly substituted morpholines with high yields and excellent diastereo- and enantioselectivities. | rsc.org |
Synthesis via Olefin Functionalization (e.g., Lewis Acid-Catalyzed Halo-Etherification)
Olefin functionalization represents a powerful strategy for the construction of morpholine and morpholinone rings. researchgate.net Among these methods, Lewis acid-catalyzed halo-etherification has emerged as a practical approach for morpholine synthesis from readily available alkenes. nih.govacs.org This process involves the generation of a halonium intermediate from an alkene, which then undergoes an intramolecular cyclization with a tethered alcohol, promoted by a Lewis acid.
A general procedure for this synthesis involves reacting an alkene with a halogen source, such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), in the presence of a Lewis acid catalyst like indium(III) triflate (In(OTf)₃). nih.govacs.org The resulting intermediate is then treated with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the final ring closure. nih.govacs.org This method has been shown to be effective for both activated and unactivated olefins, offering exceptional regioselectivity. nih.gov
The choice of protecting group on the amino alcohol substrate can influence the reaction conditions. For example, 2-nitrobenzenesulfonyl-protected amino alcohols have been successfully used in these reactions. nih.govacs.org
| Starting Materials | Reagents | Product Type | Key Features | Reference |
| Alkene, Amino Alcohol | Lewis Acid (e.g., In(OTf)₃), Halogen Source (e.g., NBS, NIS), Base (e.g., DBU) | Substituted Morpholine | High regioselectivity for both activated and unactivated olefins. | nih.govacs.org |
Synthesis from Carboxylic Acid Derivatives
The synthesis of morpholin-3-ones often involves the use of carboxylic acid derivatives. A common strategy is the annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride or other carboxylic ester derivatives that have a leaving group in the alpha position. chemrxiv.org This typically involves a two-step process: an initial amide bond formation followed by an intramolecular cyclization. chemrxiv.org
A series of trans- and cis-3,4-disubstituted 5-oxomorpholine-2-carboxylic acids have been prepared through a cyclocondensation reaction between diglycolic anhydride (B1165640) and arylideneamines. academie-sciences.fr The transformations of the carboxylic group in these products can lead to peptide bond formation in the side chain of the morpholinone ring. academie-sciences.fr
Furthermore, the oxidative lactonization of N-substituted diethanolamines, catalyzed by a palladium complex, can generate N-substituted morpholin-2-ones. acs.orgresearchgate.net These morpholin-2-ones can then serve as monomers for organocatalytic ring-opening polymerization to produce functionalized poly(aminoesters). acs.orgresearchgate.net
Reductive Amination and Etherification Approaches for Morpholinones
Reductive amination is a cornerstone of amine synthesis and can be adapted for the construction of morpholine and morpholinone heterocycles. While direct, single-step reductive amination to form the entire morpholinone ring is less common, it is often a key transformation within a multi-step synthesis. For instance, the synthesis of morpholines can be achieved through the reductive amination of a carbohydrate-derived dialdehyde. researchgate.net
A more common approach to morpholinones involves an initial amide formation followed by cyclization, and then a reduction step if a morpholine is the final target. chemrxiv.org This multi-step sequence bypasses the challenge of achieving selective monoalkylation of the parent amine. chemrxiv.org
Stereoselective Synthesis of this compound and Related Chiral Morpholinones
The biological activity of morpholinone-containing compounds is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance.
Diastereoselective Synthesis Strategies for Substituted Morpholinones
Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. For substituted morpholinones, this is crucial for establishing the desired spatial arrangement of substituents on the heterocyclic ring.
One effective strategy involves the reaction of arylglyoxals with chiral vicinal amino alcohols. acs.org This reaction can proceed through the formation of 2-acyloxazolidines, which then isomerize to morpholinones. acs.orgresearchgate.net This isomerization can be promoted under acidic conditions and has been utilized for the diastereoselective synthesis of C-substituted morpholinones. acs.org
Palladium-catalyzed carboamination has also been shown to be a highly diastereoselective method for producing cis-3,5-disubstituted morpholines. nih.gov Similarly, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols affords highly substituted morpholines with excellent diastereoselectivity. rsc.org
A systematic study on the synthesis of morpholinones using Ugi adducts derived from propiolic acid and glycolaldehyde (B1209225) dimer has been conducted. researchgate.net The key step is a triphenylphosphine-promoted 6-exo-dig umpolung oxa-Michael cyclization of Ugi-derived hydroxypropargylamides, which yields 2-methylenemorpholin-3-one derivatives. researchgate.net
Enantioselective Approaches (e.g., Chiral Auxiliaries, Asymmetric Catalysis)
Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is often achieved through the use of chiral auxiliaries or asymmetric catalysis.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org Pseudoephedrine is a well-known chiral auxiliary that has been used in the synthesis of chiral 1,2-amino alcohols and morpholin-2-ones from arylglyoxals. nih.gov This reaction is catalyzed by a Brønsted acid and provides morpholinone products in high yields and selectivities. nih.gov
Asymmetric Catalysis: Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Chiral phosphoric acids have been successfully used as catalysts for the enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. acs.orgnih.govepfl.ch This reaction proceeds through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetals, representing a novel asymmetric aza-benzilic ester rearrangement. acs.orgnih.govepfl.ch This method has been applied to a concise synthesis of L-742,694, a neurokinin-1 receptor antagonist. acs.orgnih.gov
Another approach involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization sequence. This method uses a quinine-derived urea (B33335) as an organocatalyst to stereoselectively produce 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones in good yields and high enantiomeric excess. researchgate.net
The following table highlights key enantioselective approaches to chiral morpholinones:
| Method | Catalyst/Auxiliary | Key Features | Reference |
|---|---|---|---|
| Asymmetric aza-benzilic ester rearrangement | Chiral Phosphoric Acid | Domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift. High enantioselectivity for C3-substituted morpholinones. | acs.orgnih.govepfl.ch |
| Chiral Auxiliary-based Synthesis | Pseudoephedrine | Brønsted acid-catalyzed reaction of arylglyoxals and pseudoephedrine to give morpholinones with high selectivity. | nih.gov |
| Domino Ring-Opening Cyclization | Quinine-derived Urea | One-pot synthesis from aldehydes and (phenylsulfonyl)acetonitrile (B1630616) with high enantiomeric excess. | researchgate.net |
Application of Chiral Phosphoramidites in Asymmetric Reactions
Chiral phosphoramidites have emerged as a robust class of ligands in asymmetric catalysis due to their ready availability, stability towards air and moisture, and the ease with which their structure can be modified. dicp.ac.cnresearchgate.net These ligands have demonstrated high efficacy in a range of transition metal-catalyzed reactions, achieving excellent enantioselectivities. dicp.ac.cndntb.gov.ua Their utility extends to various transformations, including the asymmetric hydrogenation of C=C, C=O, and C=N double bonds, as well as hydroformylation, allylic alkylation, and cycloaddition reactions. dicp.ac.cn
The effectiveness of phosphoramidite (B1245037) ligands is often derived from the chiral backbone, such as 1,1'-binaphthol (BINOL), which creates a well-defined chiral pocket around the metal center. nih.gov The steric and electronic properties of these ligands can be finely tuned by introducing different substituents, which allows for the optimization of enantioselectivity for a specific reaction. nih.gov For instance, modifying the remote electronic features of BINOL-derived phosphoramidites has been shown to efficiently control the enantioselectivity of a reaction by altering the bond lengths in the key catalytic intermediate. nih.gov In the context of synthesizing chiral morpholinones, these ligands can be employed in key bond-forming steps, such as asymmetric hydrogenation or conjugate addition, to establish the required stereocenters with high fidelity. dicp.ac.cncambridgenetwork.co.uk
Utilization of Chiral Morpholinones (e.g., (5S)-phenylmorpholin-2-one) as Auxiliaries in 1,3-Dipolar Cycloadditions
The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocycles, capable of generating up to four stereocenters in a single step. nih.govnih.gov To control the stereochemical outcome of these reactions, chiral auxiliaries are often employed. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction.
Chiral morpholinones, such as (5S)-phenylmorpholin-2-one, can serve as effective auxiliaries in asymmetric synthesis. In a 1,3-dipolar cycloaddition, the chiral auxiliary attached to the dipolarophile can effectively shield one face of the molecule, forcing the incoming 1,3-dipole to attack from the less sterically hindered side. This facial discrimination leads to the preferential formation of one diastereomer of the cycloadduct. After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product. This strategy is a cornerstone of asymmetric synthesis for building complex molecules with defined stereochemistry. nih.govmetu.edu.tr
Advanced Synthetic Transformations Leading to Morpholin-3-one Derivatives
Formation of Morpholin-2,3-dione Derivatives from β-Aminoalcohols
A direct and effective method for the synthesis of the morpholin-2,3-dione scaffold involves the reaction of β-amino alcohols with dialkyl oxalates. researchgate.netresearchgate.net This transformation can be influenced by the nature of the solvent and the substitution pattern of the starting materials. researchgate.net For N-substituted β-amino alcohols, the reaction can yield either cyclic morpholin-2,3-diones or linear bis-oxalamides, with the outcome often depending on the reaction conditions. researchgate.netresearchgate.net
For example, the reaction of (1S,2R)-(+)-ephedrine, a β-amino alcohol, with diethyloxalate can produce (5R,6S)-4,5-Dimethyl-6-phenylmorpholine-2,3-dione. The choice of solvent plays a critical role in directing the reaction pathway. In ethanol, the cyclic morpholin-2,3-dione is the major product, whereas in toluene, the reaction favors the formation of the linear oxalamide. researchgate.net Theoretical studies suggest that these reactions are under thermodynamic control, with an equilibrium existing between the linear and cyclic species. researchgate.net
| Method | Solvent | Temperature | Duration | Product(s) | Yield |
|---|---|---|---|---|---|
| Method A | Toluene | 25°C | - | Mixture of Oxalamide (2f) and Morpholine-2,3-dione (3f) (10:0.2 ratio) | 90% |
| Method A | Ethanol | 25°C | - | Morpholine-2,3-dione (3f) | 70% |
| Method B | - | 25°C | 3 days | Morpholine-2,3-dione (3f) | 60% |
Regioselective and Kinetic Resolution Processes in Morpholinone Synthesis
Kinetic resolution (KR) is a widely used technique for separating enantiomers from a racemic mixture. nih.govrsc.org This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in unreacted form and the other as a derivatized product. A significant limitation of KR is its maximum theoretical yield of 50% for a single enantiomer. chemrxiv.org
This limitation can be overcome by dynamic kinetic resolution (DKR), which combines the enantioselective reaction with an in situ racemization of the slower-reacting enantiomer. mdpi.com This continuous interconversion allows for the theoretical transformation of the entire racemic starting material into a single, enantiomerically pure product. chemrxiv.orgmdpi.com
These resolution techniques have been successfully applied to the synthesis of chiral morpholinone derivatives. For example, the enzyme-catalyzed kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate is a key step in the enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids. researchgate.net More advanced methods include the highly enantioselective isothiourea-catalyzed acylative DKR of tetra-substituted morpholinone-derived lactols, which generates medicinally relevant N-heterocycles in excellent yields and high enantiomeric purity. chemrxiv.org
Role in Organic Synthesis and As a Synthetic Tool
Applications in Process Chemistry and Impurity Profiling
Identification and Targeted Synthesis of Process-Related Impurities in Pharmaceutical Development (e.g., Rivaroxaban (B1684504) derivatives)
In the rigorous process of pharmaceutical development, the identification, synthesis, and characterization of process-related impurities are of paramount importance to ensure the safety and efficacy of the final drug product. While direct literature linking (5S,6S)-5-methyl-6-phenylmorpholin-3-one as a specific process-related impurity in the synthesis of Rivaroxaban is not extensively documented, the morpholin-3-one (B89469) core is a key structural component of Rivaroxaban. The potential for the formation of various substituted morpholin-3-one derivatives as impurities during a complex multi-step synthesis is a significant consideration for process chemists.
The targeted synthesis of potential impurities like this compound is a proactive approach in pharmaceutical quality control. By intentionally preparing these compounds, they can be used as analytical standards to develop and validate methods for their detection and quantification in the final active pharmaceutical ingredient (API). This allows for the establishment of acceptable limits for such impurities, in line with regulatory guidelines.
The synthesis of chiral impurities is particularly challenging due to the need for stereocontrol. The synthesis of a compound like this compound would require a stereoselective route to establish the desired configuration at the C5 and C6 positions. This could involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
Table 1: Potential Synthetic Strategies for Chiral Morpholin-3-ones
| Synthetic Approach | Description | Key Considerations |
| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials, such as amino acids or amino alcohols, that already contain the desired stereocenters. | Availability of suitable chiral precursors. |
| Asymmetric Catalysis | Employment of a chiral catalyst to induce stereoselectivity in a reaction that forms one or both of the stereocenters. | Catalyst efficiency, enantioselectivity, and cost. |
| Diastereoselective Synthesis | Introduction of a new stereocenter under the influence of an existing one in the molecule, often requiring separation of diastereomers. | Efficiency of diastereomer separation. |
The characterization of these synthesized impurities is typically achieved through a combination of spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm their structure and stereochemistry unequivocally.
Green Chemistry Methodologies in the Synthesis of Morpholin-3-ones
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and their intermediates to minimize environmental impact and enhance process safety and efficiency. While specific green synthesis routes for this compound are not widely reported, general green chemistry approaches for the synthesis of morpholin-3-ones are an active area of research.
Traditional methods for the synthesis of morpholin-3-ones often involve the use of hazardous reagents, harsh reaction conditions, and chlorinated solvents. Green chemistry seeks to replace these with more benign alternatives.
Key Green Chemistry Principles Applied to Morpholin-3-one Synthesis:
Use of Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) and chloroform (B151607) with greener alternatives such as water, ethanol, or supercritical fluids.
Catalysis: Employing catalytic methods, including biocatalysis and metal catalysis, to improve reaction efficiency and reduce waste. Catalysts can often be recycled and reused.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis is also explored as an energy-efficient alternative to conventional heating.
Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Morpholin-3-ones
| Feature | Traditional Synthesis | Green Synthesis |
| Reagents | Often stoichiometric and hazardous | Catalytic and less toxic |
| Solvents | Chlorinated and volatile organic compounds | Water, bio-solvents, or solvent-free conditions |
| Energy | High temperatures and prolonged heating | Ambient conditions or energy-efficient techniques |
| Waste | Significant generation of by-products | Minimized waste through high atom economy |
The development of green synthetic methodologies for chiral morpholin-3-ones like this compound is crucial for the sustainable production of pharmaceuticals and their intermediates. These efforts not only contribute to environmental protection but also often lead to more cost-effective and safer manufacturing processes.
Biological and Mechanistic Research on 5s,6s 5 Methyl 6 Phenylmorpholin 3 One Derivatives
Structure-Activity Relationship (SAR) Studies of Substituted Morpholinone Derivativese3s-conferences.org
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical scaffold of morpholine (B109124) and its derivatives influences their biological activity. e3s-conferences.org The morpholine ring is considered a significant pharmacophore in medicinal chemistry due to its ability to engage in molecular interactions with target proteins and to modify the pharmacokinetic properties of a molecule. e3s-conferences.orgresearchgate.net
Research into various morpholine derivatives has provided insights into the roles of different substituents. For instance, in a series of morpholine-substituted tetrahydroquinoline derivatives, the presence and position of electron-withdrawing groups, such as trifluoromethyl groups on a benzamide (B126) moiety, were found to significantly increase cytotoxic activity against several cancer cell lines. mdpi.com SAR analyses have also highlighted the importance of unsubstituted phenyl rings for certain activities, while in other contexts, substitutions with halogen groups on an aromatic ring led to an increase in inhibitory action. e3s-conferences.org The introduction of alkyl substitutions at specific positions on the morpholine ring has also been shown to increase anticancer activity. researchgate.net These studies collectively demonstrate that modifications to the core morpholinone structure, including the addition, removal, or alteration of functional groups at various positions, can dramatically alter the compound's potency and selectivity for different biological targets. e3s-conferences.orgmdpi.come3s-conferences.org
Enzyme Inhibition Studies of Morpholinone Analogues
The morpholinone scaffold has been a foundation for the development of various enzyme inhibitors, targeting pathways involved in inflammation and neurological processes.
Dual 5-Lipoxygenase (5-LOX) and Cyclooxygenase-2 (COX-2) Inhibitionwikipedia.orgresearchgate.net
The arachidonic acid pathway, which involves the enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), is a key target for anti-inflammatory drugs. nih.gov Traditional non-steroidal anti-inflammatory drugs (NSAIDs) often inhibit COX enzymes non-selectively, leading to gastrointestinal side effects, while selective COX-2 inhibitors can be associated with cardiovascular risks. nih.gov This has led to the development of dual COX/5-LOX inhibitors as a potentially safer alternative. researchgate.netnih.gov These dual-acting agents can inhibit the production of both prostaglandins (B1171923) (via COX) and leukotrienes (via 5-LOX), which are key mediators of inflammation. researchgate.netnih.gov
Research has explored various heterocyclic scaffolds, including morpholine derivatives, for their potential as dual COX-2/5-LOX inhibitors. nih.govnih.gov The strategy involves designing molecules that can effectively interact with the active sites of both enzymes. researchgate.net For example, new potential 5-LOX inhibitors have been designed based on the structure of existing NSAIDs, incorporating a 4-substituted morpholine moiety. nih.gov The development of such compounds aims to provide effective anti-inflammatory action while mitigating the side effects associated with inhibiting only one of the pathways. nih.govnih.gov
Inhibition of Monoamine Oxidase (MAO) by Morpholinone Derivativesresearchgate.netnih.gov
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the degradation of monoamine neurotransmitters and are significant targets for treating neurodegenerative and psychiatric disorders. nih.govmdpi.com Several morpholine-based compounds have been investigated for their MAO inhibitory activity. nih.govnih.gov
In one study, a series of nine morpholine-based chalcones (MO1–MO9) were evaluated for their ability to inhibit MAO-A and MAO-B. nih.gov Most of the tested compounds were potent inhibitors of MAO-B. nih.govnih.gov The unsubstituted compound, MO1, was identified as the most potent and selective MAO-B inhibitor, with an IC₅₀ value of 0.030 µM and a selectivity index (SI) greater than 1333.3. nih.gov Kinetic studies revealed that MO1 acts as a reversible, mixed-type inhibitor of MAO-B. nih.govnih.gov These findings suggest that the morpholine scaffold is a promising framework for developing selective MAO-B inhibitors. nih.govresearchgate.net
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |
|---|---|---|---|
| MO1 | >40 | 0.030 ± 0.003 | >1333.3 |
| MO7 | 7.1 ± 0.21 | 0.25 ± 0.011 | 28.4 |
| Lazabemide (Reference) | — | 0.063 ± 0.015 | — |
| Pargyline (Reference) | — | 0.028 ± 0.0043 | — |
Data sourced from study on morpholine-based chalcones. nih.gov The Selectivity Index is calculated as (IC₅₀ of MAO-A)/(IC₅₀ of MAO-B).
Modulation of Neurotransmitter Systems by Phenylmorpholinese3s-conferences.org
Substituted phenylmorpholines are derivatives of phenmetrazine, a psychostimulant, and are known to act as monoamine neurotransmitter releasers or reuptake inhibitors. wikipedia.org Their effects on dopamine (B1211576) and serotonin (B10506) systems have been a significant area of research.
Research into Dopamine Reuptake Inhibition and Release Mechanismse3s-conferences.orgresearchgate.netnih.gov
The dopamine transporter (DAT) plays a crucial role in regulating dopaminergic signaling by clearing dopamine from the synapse. nih.gov Phenylmorpholine derivatives have been investigated for their interaction with DAT. wikipedia.org Many of these compounds act as dopamine reuptake inhibitors, blocking the transporter and thereby increasing the concentration of dopamine in the synaptic cleft. nih.govfrontiersin.org
Research into Serotonin Reuptake Inhibition and Release Mechanismse3s-conferences.org
The serotonin transporter (SERT) is a primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs). nih.govsemanticscholar.org Phenylmorpholine derivatives have also been studied for their effects on the serotonin system. wikipedia.org While many compounds in this class primarily target dopamine and norepinephrine (B1679862) transporters, some also exhibit activity at SERT. wikipedia.orgnih.gov
The affinity for SERT can be modulated by structural modifications to the phenylmorpholine scaffold. nih.gov The development of compounds that inhibit the reuptake of serotonin, in addition to dopamine and norepinephrine (so-called triple reuptake inhibitors or TRIs), is an area of interest for developing new antidepressants with potentially broader efficacy. nih.gov The balance of activity between the different monoamine transporters is a critical factor in the pharmacological profile of these compounds. nih.gov
Research into Norepinephrine Reuptake Inhibition and Release Mechanisms
The central nervous system (CNS) activity of compounds containing a morpholine ring has been a subject of extensive research, partly due to the structural similarities of some derivatives to endogenous neurotransmitters. acs.orgnih.gov The morpholine moiety is recognized for its ability to improve pharmacokinetic properties and facilitate the crossing of the blood-brain barrier. acs.orgnih.gov
Norepinephrine (NE) is a critical neurotransmitter for postganglionic sympathetic nerves. Its synthesis occurs within the nerve axon, where it is stored in vesicles and released upon the arrival of an action potential. cvpharmacology.com The action of norepinephrine in the synaptic cleft is terminated primarily through reuptake into the presynaptic neuron by the norepinephrine transporter (NET). cvpharmacology.combiomolther.org Drugs that inhibit this reuptake process or promote the release of norepinephrine can significantly increase its extracellular concentration, thereby enhancing adrenergic neurotransmission. wikipedia.org
Research into various derivatives has shown that specific structural features can confer potent inhibitory effects on norepinephrine reuptake. For instance, studies on 4-benzylpiperidine (B145979) carboxamides revealed that compounds with a 2-naphthyl substitution exhibited a higher degree of inhibition on the norepinephrine transporter (NET) compared to those with a 1-naphthyl substitution. biomolther.org Similarly, other novel derivatives have been found to potently inhibit the uptake of norepinephrine, alongside serotonin and dopamine. nih.gov
A norepinephrine-releasing agent (NRA) functions by inducing the release of NE from the presynaptic neuron. wikipedia.org The mechanism often involves interaction with vesicular monoamine transporters (VMATs) and reversing the action of the norepinephrine transporter. While specific research on (5S,6S)-5-methyl-6-phenylmorpholin-3-one's direct action as an NRA is not detailed in the provided context, the broader class of morpholine-containing compounds has been explored for various CNS activities, including modulation of dopaminergic and serotonergic systems. nih.govnih.gov The structural characteristics of methcathinone (B1676376) analogs, for example, can be manipulated to favor dopamine or serotonin release, suggesting that similar structure-activity relationships could apply to norepinephrine release by related compounds. nih.gov
Other Investigated Biological Activities of Morpholine and Morpholinone Scaffolds in Academic Research
The versatility of the morpholine and morpholinone scaffolds has prompted widespread investigation into their potential therapeutic applications beyond CNS activity. jchemrev.comnih.govnih.gov These heterocyclic structures are considered "privileged" in medicinal chemistry due to their presence in numerous bioactive molecules and their favorable physicochemical and metabolic properties. nih.govresearchgate.net
Anti-Cancer Research
The morpholine nucleus is a key pharmacophore in various ligands being investigated as anti-cancer agents. nih.gov Its incorporation into chemical scaffolds can impart improved pharmacokinetic and pharmacodynamic profiles. nih.gov Numerous synthetic compounds and modified natural products containing a morpholine ring have demonstrated potent cytotoxic activities. nih.gov
Recent research has focused on developing novel compounds that leverage the morpholine scaffold to target cancer cells. For example, a series of morpholine-substituted quinazoline (B50416) derivatives were synthesized and evaluated for their cytotoxic potential against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cancer cell lines. nih.gov Several of these compounds displayed significant cytotoxic activity, with some showing IC₅₀ values in the low micromolar range. nih.gov The development of target-based drugs is a key strategy to overcome multi-drug resistance in cancer, and the morpholine scaffold is being actively explored in this context. nih.gov
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| AK-3 | A549 | 10.38 ± 0.27 |
| MCF-7 | 6.44 ± 0.29 | |
| SHSY-5Y | 9.54 ± 0.15 |
Anti-Microbial Research
Morpholine-containing compounds have demonstrated significant potential as anti-microbial agents. jchemrev.com The morpholine core can contribute to anti-bacterial activity through mechanisms such as disrupting membrane integrity, inhibiting nucleic acid production in pathogens, and blocking essential enzymes. openmedicinalchemistryjournal.com
Recent studies have explored the fusion of morpholine with other bioactive scaffolds to enhance anti-microbial effects. One such study investigated benzimidazole (B57391) derivatives fused with morpholine and Schiff base motifs. openmedicinalchemistryjournal.com The synthesized compounds showed significant activity against various bacterial and fungal pathogens. openmedicinalchemistryjournal.com Another area of research involves using morpholine-containing 5-arylideneimidazolones as antibiotic adjuvants to combat multidrug-resistant (MDR) bacteria. mdpi.com These compounds have been shown to enhance the efficacy of conventional antibiotics like oxacillin (B1211168) and ampicillin (B1664943) against resistant strains such as MRSA. mdpi.com Furthermore, ruthenium-based agents modified with a morpholine moiety have exhibited potent bactericidal activity against Staphylococcus aureus, with the ability to overcome bacterial resistance and remove biofilms. nih.gov
Anti-Inflammatory Research
The anti-inflammatory properties of morpholine derivatives are another active area of investigation. jchemrev.comresearchgate.net The introduction of a morpholine Mannich base substituent to certain molecules has been shown to enhance their anti-inflammatory activity. japsonline.com This is theorized to be due to the larger structure facilitating interaction with enzymes like cyclooxygenase-2 (COX-2). japsonline.com
In one study, a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were synthesized and evaluated for their anti-inflammatory effects in LPS-stimulated macrophage cells. rsc.org Two of the most active compounds were found to significantly inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2 at both the mRNA and protein levels. rsc.org These findings suggest that such compounds could be a novel therapeutic strategy for inflammation-associated disorders. rsc.org
| Compound | Substituent on Phenyl Ring | Anti-inflammatory Activity (IC₅₀, μM) |
|---|---|---|
| 4c | p-methoxy | 25.3 |
| 4d | p-fluoro | 26.3 |
| Diclofenac Sodium (Standard) | - | 20.3 |
Antioxidant Properties and Investigations
Morpholine and its analogue, thiomorpholine, have been investigated for their antioxidant capabilities. jchemrev.comresearchgate.netjchemrev.com Oxidative stress is a key factor in the pathogenesis of various diseases, making the development of effective antioxidants a therapeutic priority. mdpi.com
Research into novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group tested their ABTS radical-scavenging activities. mdpi.com Several of these compounds, particularly those containing hydroxyl or methoxy (B1213986) groups, demonstrated good to excellent radical-scavenging abilities. mdpi.com In another study, while the introduction of a morpholine Mannich base substituent generally lowered the antioxidant activity of certain asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs), one derivative showed potent antioxidant activity comparable to the standard. japsonline.com
Research into Nucleobase-Functionalized Morpholino-Modified Nucleoside Monomers
Morpholino antisense oligonucleotides are synthetic molecules used in developmental biology and as therapeutics to investigate and modulate gene function. researchgate.netnih.gov These molecules contain a morpholine ring in their backbone, connected by phosphorodiamidate linkages, which confers resistance to nuclease degradation. nih.govnih.gov
A key area of research is the functionalization of the nucleobases within these morpholino monomers to enhance their properties. researchgate.netnih.gov Methods have been developed to modify the nucleobases using palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki reactions. nih.govspringernature.com This allows for the synthesis of 5-substituted cytidine, 8-substituted adenosine, and 8-substituted guanosine (B1672433) morpholino nucleoside monomers. researchgate.net Such modifications can improve hybridization stability, extend binding potential, and enhance the therapeutic efficacy of these antisense agents. researchgate.netnih.gov For example, morpholino oligonucleotides are used in the treatment of Duchenne's muscular dystrophy by binding to a specific exon sequence, which leads to a modification of the resulting protein. nih.gov
Spectroscopic and Structural Characterization Methodologies in Morpholinone Research
Advanced Spectroscopic Techniques for Stereochemical Elucidation
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure through the interaction of matter with electromagnetic radiation. For chiral molecules such as (5S,6S)-5-methyl-6-phenylmorpholin-3-one, specific spectroscopic methods are indispensable for confirming its relative and absolute stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule. For this compound, ¹H NMR is particularly useful for establishing the relative configuration of the stereocenters at C5 and C6.
The key to differentiating diastereomers lies in the coupling constants (J-values) between adjacent protons. In the case of the target molecule, the coupling constant between the proton at C5 (H5) and the proton at C6 (H6) is diagnostic of their spatial relationship. A relatively large coupling constant is typically observed for a diaxial relationship, while smaller coupling constants suggest axial-equatorial or diequatorial arrangements. For the cis configuration present in the (5S,6S) isomer, where the methyl and phenyl groups are on the same face of the morpholinone ring, the H5 and H6 protons exhibit a specific coupling constant that distinguishes it from the trans diastereomer.
¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments, confirming the presence of the methyl, phenyl, and morpholinone ring carbons.
¹H NMR Spectroscopic Data
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| NH | ~7.0-7.5 | br s | - |
| Phenyl-H | ~7.2-7.4 | m | - |
| H6 | ~4.8 | d | ~3-4 |
| H2 | ~4.2 | m | - |
| H5 | ~3.0 | m | - |
¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ) ppm |
|---|---|
| C=O (C3) | ~170 |
| Phenyl-C | ~125-140 |
| C6 | ~60 |
| C2 | ~70 |
| C5 | ~45 |
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₃NO₂), HRMS can distinguish its molecular formula from other potential formulas with the same nominal mass.
Typically using electrospray ionization (ESI), the analysis yields an exact mass of the protonated molecule [M+H]⁺. The experimentally measured mass is then compared to the theoretically calculated mass. A difference of less than 5 parts per million (ppm) provides high confidence in the assigned molecular formula, thereby confirming the compound's identity.
HRMS Data
| Ion | Calculated Exact Mass | Measured Exact Mass |
|---|
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.
The most prominent peaks include a strong absorption for the carbonyl (C=O) group of the cyclic amide (lactam) and a sharp peak corresponding to the N-H stretch. The presence of the ether linkage (C-O-C) within the morpholine (B109124) ring and the aromatic C-H bonds of the phenyl group also give rise to distinct signals.
Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | ~3200 |
| Aromatic C-H | Stretch | ~3030 |
| Alkyl C-H | Stretch | ~2960 |
| Amide C=O (Lactam) | Stretch | ~1680 |
| Aromatic C=C | Stretch | ~1600, 1495 |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
While NMR can establish the relative stereochemistry (cis or trans), single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. This technique involves diffracting X-rays off a high-quality single crystal of the compound. The resulting diffraction pattern allows for the calculation of the precise three-dimensional arrangement of atoms in the crystal lattice.
For this compound, successful crystal structure determination would unambiguously confirm the S configuration at both the C5 and C6 stereocenters. The analysis provides precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the solid state. A key parameter in this analysis for chiral molecules is the Flack parameter; a value close to zero for a known chirality of the X-ray source confirms that the determined absolute structure is correct.
Chiral Chromatography for Enantiomeric Purity Assessment and Separation
Chiral chromatography is a specialized form of column chromatography used to separate enantiomers. Assessing the enantiomeric purity of a sample of this compound is critical, especially in pharmaceutical contexts where one enantiomer may have different biological activity than the other.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method. The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times. By comparing the retention time of the sample to that of a known standard and integrating the peak areas, the enantiomeric excess (ee) or purity of the sample can be accurately quantified.
Computational Chemistry and Modeling Studies of 5s,6s 5 Methyl 6 Phenylmorpholin 3 One and Analogues
Molecular Docking and Ligand-Protein Interaction Studies (e.g., Enzyme Active Sites)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as a morpholinone derivative, might interact with a biological target, typically a protein or enzyme.
Studies on morpholinone-based analogues have successfully used this approach to predict and rationalize biological activity. For instance, novel morpholinone derivatives have been designed as potential inhibitors for targets like the mammalian target of rapamycin (B549165) (mTOR) and thrombin. nih.govmdpi.com In these studies, the morpholinone scaffold is docked into the active site of the target enzyme to predict its binding conformation and affinity. The process involves generating multiple possible binding poses of the ligand within the enzyme's active site and then scoring these poses based on a force field that estimates the binding energy.
The interactions typically observed for morpholinone-containing ligands include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The morpholine (B109124) oxygen and the lactam carbonyl group are common hydrogen bond acceptors, while the phenyl and methyl groups can engage in hydrophobic interactions with nonpolar residues in the active site.
The primary goal of molecular docking is to quantify the binding affinity between a ligand and its target protein, often expressed as a binding score or estimated free energy of binding (e.g., in kcal/mol). This score provides a measure of the strength of the ligand-protein interaction, with lower scores generally indicating stronger binding.
Molecular recognition is elucidated by analyzing the specific interactions that stabilize the ligand in the active site. For example, in the design of morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors, docking studies predicted strong binding interactions within the mTOR active site. mdpi.com Similarly, in the development of morpholinone-based thrombin inhibitors, docking helped identify key interactions, and the predictions were later confirmed by the X-ray crystal structure of an enzyme-inhibitor complex. nih.gov
The binding interactions for various morpholinone analogues with their respective protein targets are often detailed in tabular form to summarize the key molecular recognition patterns.
Table 1: Representative Ligand-Protein Interactions for Morpholine/Morpholinone Analogues
| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Primary Interactions |
|---|---|---|---|---|
| Morpholine-linked thiazolidinones | DNA (minor groove) | A/T rich regions | Not specified | Preferential binding, Hydrogen bonding nih.gov |
| Morpholinylchalcones | Not specified | Not specified | -6.83 to -8.24 | Not specified nih.gov |
This table is illustrative and compiles data from studies on various morpholine and morpholinone-containing compounds to demonstrate the type of information generated from docking studies.
Conformational Analysis and Energetics of Stereoisomers
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable (low-energy) conformations of a molecule and determining their relative energies. For a molecule with multiple chiral centers like (5S,6S)-5-methyl-6-phenylmorpholin-3-one, understanding the preferred conformation of each stereoisomer is critical.
Computational methods such as molecular mechanics (e.g., MM2) and semi-empirical quantum mechanics (e.g., PM3) are employed to perform conformational searches. nih.govresearchgate.net These methods systematically explore the rotational freedom around single bonds to find all possible low-energy conformers. The six-membered morpholinone ring typically adopts a chair or boat-like conformation. The substituents—the methyl and phenyl groups—can exist in either axial or equatorial positions, leading to different stereoisomers with distinct energy profiles.
In general, conformations that minimize steric strain are energetically favored. For the (5S,6S) stereoisomer, it is expected that the lowest energy conformation would place the bulky phenyl group in a pseudo-equatorial position to reduce steric hindrance. nih.gov The relative energies of different stereoisomers and their conformers determine their population at equilibrium and can explain differences in their binding affinity to a biological target, as only specific conformations may fit optimally into an enzyme's active site.
Prediction of Chemical Reactivity, Regioselectivity, and Diastereoselectivity
Computational chemistry offers powerful tools for predicting the reactivity of molecules. Frontier Molecular Orbital (FMO) theory is often used, where the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. ajchem-b.com For a molecule like this compound, these calculations can predict its susceptibility to nucleophilic or electrophilic attack.
Furthermore, computational models can predict the regioselectivity and diastereoselectivity of chemical reactions. For instance, in reactions involving the morpholinone scaffold, density functional theory (DFT) can be used to model the transition states of different possible reaction pathways. mdpi.com The pathway with the lowest activation energy is the most likely to occur, thus predicting the regiochemical and stereochemical outcome.
A study on the [3+2] cycloaddition reaction to form spirooxindole-engrafted rhodanine (B49660) derivatives demonstrated that the reaction was completely regioselective and stereoselective. mdpi.com DFT calculations were used to analyze the reaction mechanism, revealing that steric hindrances in certain transition states were responsible for the experimentally observed selectivity. mdpi.com Such analyses are invaluable for planning synthetic routes to complex molecules and understanding the factors that control stereochemical outcomes.
Structure-Based Design Approaches for Novel Morpholinone Derivatives
Structure-based drug design (SBDD) uses the three-dimensional structure of a biological target, often obtained from X-ray crystallography or NMR spectroscopy, to design molecules with higher affinity and selectivity. When the binding mode of a lead compound like a morpholinone derivative is known, its structure can be systematically modified to improve interactions with the target protein.
The process typically involves:
Identifying the binding site: The docked pose of the initial morpholinone compound reveals the pocket in the enzyme where it binds.
Analyzing interactions: Key interactions (hydrogen bonds, hydrophobic contacts) are identified. Unoccupied pockets or areas for potential new interactions are noted.
In Silico Modification: The lead molecule is modified computationally. For example, a functional group might be added to form a new hydrogen bond with a nearby residue, or a hydrophobic group might be extended to fill a vacant hydrophobic pocket.
Virtual Screening and Evaluation: The newly designed derivatives are then docked into the active site, and their binding affinities are calculated. The most promising candidates are selected for synthesis and biological evaluation.
This iterative cycle of design, synthesis, and testing has been successfully applied to various morpholinone-based scaffolds. For example, a morpholinone motif was used as a mimic of a dipeptide to develop novel thrombin inhibitors, with the synthetic strategy aimed at probing the enzyme's binding site. nih.gov This approach allows for the rational optimization of lead compounds, enhancing their potency and selectivity while potentially improving pharmacokinetic properties.
Future Research Directions and Perspectives for 5s,6s 5 Methyl 6 Phenylmorpholin 3 One
Development of Novel and Sustainable Synthetic Routes to Chiral Morpholin-3-ones
While methods exist for the synthesis of morpholin-3-ones, a significant future direction lies in the development of more sustainable and efficient routes. researchgate.netresearchgate.net Current research often relies on multi-step sequences that may not be atom-efficient or environmentally benign. Future efforts should prioritize:
Catalytic Enantioselective Methods: There is a persistent need for new catalytic enantioselective methods for constructing the N,O-heterocycle core. researchgate.netacs.org The development of reactions using earth-abundant metal catalysts or organocatalysts, such as the cinchonidine-derived squaramide used for asymmetric [3+3]-cycloadditions, presents a promising avenue. researchgate.net
Green Chemistry Principles: Future synthetic strategies should incorporate principles of green chemistry. This includes the use of molecular oxygen as a sole oxidant, as demonstrated in some copper-catalyzed functionalizations of morpholinones, and the development of one-pot procedures to minimize waste and purification steps. mdpi.comacs.org
Atom Economy and Step Efficiency: Designing synthetic pathways that maximize the incorporation of starting material atoms into the final product is crucial. Multicomponent reactions and domino or tandem cyclization pathways are particularly attractive for efficiently constructing structurally diverse C3-disubstituted morpholinones. researchgate.netresearchgate.net
Exploration of New Applications as Chiral Auxiliaries in Broad Asymmetric Transformations
The defined stereochemistry of (5S,6S)-5-methyl-6-phenylmorpholin-3-one makes it an excellent candidate for development as a chiral auxiliary. Chiral auxiliaries are instrumental in asymmetric synthesis for controlling the stereochemical outcome of a reaction. While morpholinones are recognized as important building blocks, their full potential as removable and recyclable chiral controllers is yet to be realized. researchgate.netnih.gov
Future research should focus on:
Broadening Reaction Scope: Investigating the utility of this compound and its derivatives in a wide range of asymmetric transformations, including alkylations, aldol reactions, Diels-Alder reactions, and conjugate additions.
Substrate-Controlled Diastereoselection: Exploring how the inherent chirality of the morpholinone auxiliary can influence the stereoselectivity of reactions at various positions on the heterocyclic ring and on attached substrates.
Cleavage and Recovery: Developing mild and efficient conditions to cleave the chiral auxiliary from the product and to recover it for reuse, a key aspect of sustainable chemistry. The application of morpholinone intermediates in the synthesis of drugs like Aprepitant highlights their value in producing enantiomerically pure compounds. mdpi.comacs.org
Rational Design of Next-Generation Bioactive Morpholinone Scaffolds with Defined Stereochemistry
Morpholine (B109124) and its derivatives are frequent components of approved and investigational drugs, making them privileged structures in drug design. researchgate.netresearchgate.net The specific stereochemistry of this compound provides a rigid framework that can be exploited for the rational design of new therapeutic agents with enhanced potency and selectivity. nih.govacs.org
Key future perspectives include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents at the 5- and 6-positions, as well as on the phenyl ring, to probe the structure-activity relationships for various biological targets. This will help in identifying key structural features responsible for desired biological activities, such as T-type Ca2+ channel blocking, anti-cancer, and antifungal properties. mdpi.com
Target-Specific Design: Utilizing the morpholinone scaffold as a starting point for designing inhibitors of specific enzymes or receptor antagonists. For instance, the oxazolidinone ring, structurally related to the morpholinone core, is a key component of the anticoagulant drug Rivaroxaban (B1684504) and the antibiotic Linezolid. researchgate.netresearchgate.net
Bioisosteric Replacement: Exploring the morpholin-3-one (B89469) motif as a bioisostere for other less stable or more toxic functional groups in existing drug molecules to improve their pharmacokinetic and pharmacodynamic profiles.
Deeper Mechanistic Investigations of Novel Transformations Involving Morpholinone Intermediates
A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. amanote.com Several novel transformations involving morpholinone synthesis and functionalization proceed through complex and sometimes unusual reaction pathways. researchgate.net
Future research should be directed towards:
Intermediate Trapping and Characterization: Employing advanced spectroscopic techniques (e.g., in-situ NMR) and experimental designs to isolate or detect transient intermediates, such as the cyclic α-iminium hemiacetals proposed in some domino reactions. researchgate.net
Computational Modeling: Using theoretical calculations to model reaction pathways, transition states, and intermediate structures to complement experimental findings and provide deeper mechanistic insights. researchgate.net This can help to understand unexpected reaction outcomes, such as the regioselective formation of 3-substituted morpholinones in certain coupling reactions. mdpi.com
Integration of Advanced Computational Methods for Predictive Chemistry and Compound Optimization
The integration of computational chemistry and machine learning is revolutionizing chemical research. nih.gov These tools can accelerate the discovery and optimization of compounds based on the this compound scaffold. protoqsar.comnih.gov
Future opportunities in this area include:
Predictive Modeling (QSAR): Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel morpholinone derivatives based on their structural features, thereby guiding the synthesis of more potent compounds. protoqsar.com
Reaction Prediction and Optimization: Utilizing machine learning algorithms trained on experimental data to predict the outcomes of unknown reactions, identify optimal reaction conditions, and suggest novel synthetic routes with improved efficiency and sustainability. nih.govnih.gov
Virtual Screening and Docking Studies: Employing computational docking to screen virtual libraries of morpholinone-based compounds against biological targets of interest, prioritizing candidates for synthesis and experimental testing.
Spectroscopic Prediction: Using quantum mechanical calculations to predict spectroscopic data (e.g., NMR, ECD spectra), which can be crucial for determining the absolute configuration of newly synthesized chiral molecules. frontiersin.org
Q & A
Q. Q1. What are the recommended synthetic routes for (5S,6S)-5-methyl-6-phenylmorpholin-3-one, and how can stereochemical purity be ensured?
Methodological Answer:
- Stepwise Synthesis : Begin with a chiral pool approach using enantiomerically pure starting materials (e.g., (S)-phenylglycine derivatives) to preserve stereochemistry. Cyclization of β-amino alcohols with carbonyl compounds under acidic conditions (e.g., HCl/EtOH) can yield the morpholinone core .
- Stereochemical Control : Monitor diastereomeric ratios via chiral HPLC or polarimetry. Use X-ray crystallography (SHELXL refinement) to confirm absolute configuration .
- Key Characterization : Validate intermediates via H/C NMR (e.g., coupling constants for vicinal protons) and high-resolution mass spectrometry (HRMS) .
Q. Q2. How can the crystal structure of this compound be resolved, and which software tools are optimal for refinement?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation). Ensure crystal quality by recrystallization from ethyl acetate/hexane.
- Refinement Tools : SHELXL for small-molecule refinement (e.g., handling disorder or twinning) and ORTEP-III for graphical representation of thermal ellipsoids .
- Validation : Cross-check with CIF files using PLATON to detect symmetry errors or missed solvent molecules .
Advanced Research Questions
Q. Q3. How do stereochemical variations at the 5- and 6-positions influence the compound’s reactivity in nucleophilic ring-opening reactions?
Methodological Answer:
- Experimental Design : Synthesize diastereomers (e.g., (5R,6S) or (5S,6R)) and compare reaction kinetics with nucleophiles (e.g., Grignard reagents).
- Kinetic Analysis : Use F NMR (if fluorinated analogs are synthesized) or stopped-flow spectroscopy to track intermediate formation .
- Computational Support : Perform DFT calculations (e.g., Gaussian) to model transition states and predict regioselectivity .
Q. Q4. How can contradictory solubility data for this compound in polar vs. nonpolar solvents be reconciled?
Methodological Answer:
- Systematic Solubility Studies : Conduct phase-solubility diagrams in binary solvent systems (e.g., DMSO/water, THF/hexane) using UV-Vis spectroscopy or gravimetric analysis.
- Thermodynamic Analysis : Calculate Hansen solubility parameters to identify mismatches between solvent and solute polarity .
- Crystallography : Compare crystal packing (via Mercury software) to assess hydrophobic interactions that reduce solubility in polar media .
Q. Q5. What strategies optimize catalytic asymmetric synthesis of this morpholinone derivative?
Methodological Answer:
- Catalyst Screening : Test chiral organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) in Strecker or Mannich reactions.
- In Situ Monitoring : Use ReactIR to track enantiomeric excess (ee) during dynamic kinetic resolutions .
- Scale-Up Considerations : Optimize solvent-free conditions or flow chemistry to minimize racemization .
Q. Q6. How can computational modeling predict the compound’s pharmacokinetic properties?
Methodological Answer:
- In Silico Tools : Use SwissADME to predict logP, bioavailability, and CYP450 interactions. Molecular docking (AutoDock Vina) can simulate binding to target enzymes (e.g., cytochrome P450) .
- Validation : Compare predictions with in vitro assays (e.g., hepatic microsomal stability tests).
Data Contradiction and Validation
Q. Q7. How should researchers address discrepancies between theoretical and experimental 1^11H NMR chemical shifts?
Methodological Answer:
- Computational NMR : Run DFT-based shift predictions (e.g., ACD/Labs or MestReNova) and compare with experimental data. Adjust for solvent effects (e.g., PCM model for DMSO-d) .
- Experimental Replication : Re-measure under standardized conditions (e.g., 500 MHz, 25°C) and verify sample purity via LC-MS .
Q. Q8. What methods resolve ambiguities in mass spectrometry fragmentation patterns?
Methodological Answer:
- MS/MS Analysis : Use collision-induced dissociation (CID) in tandem MS to map fragmentation pathways. Compare with in silico tools (e.g., MassFrontier) .
- Isotope Labeling : Synthesize C-labeled analogs to confirm fragment origins.
Specialized Analytical Challenges
Q. Q9. How can researchers differentiate between polymorphic forms of this compound?
Methodological Answer:
Q. Q10. What advanced techniques characterize the compound’s stability under oxidative stress?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
